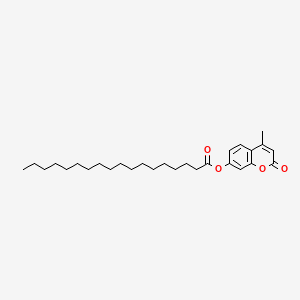

Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, also known as this compound, is a useful research compound. Its molecular formula is C28H42O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

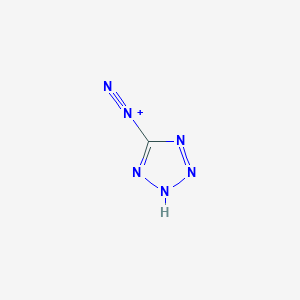

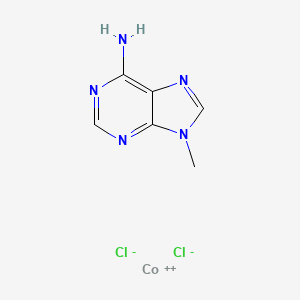

Research by Eltamany et al. (2010) highlights the synthesis of various derivatives of 4-methyl-2-oxo-2H-I-benzopyran-7-yloxoacetyl, including the target compound. These compounds were further processed to produce a range of bioactive substances like thiosemicarbazides, thiadiazoles, and triazoles, indicating its potential in synthesizing biologically active molecules (Eltamany, El‐Deen, & EL-Fattah, 2010).

Source of Renewable Raw Materials

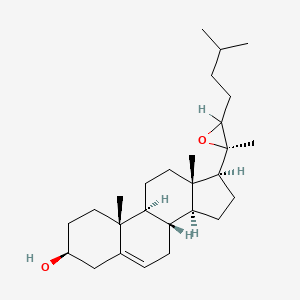

Singh and Kamboj (2010) discuss the role of functionalized fatty acids like the epoxy ring-containing fatty acids in providing a source of renewable raw materials. They shed light on the synthesis of various biodegradable derivatives from these fatty acids, demonstrating the compound's utility in developing sustainable materials (Singh & Kamboj, 2010).

Photolabile Prodrug Development

Soares et al. (2017) explored new coumarin fused oxazoles as photosensitive units for carboxylic acid groups using butyric acid as a model compound. Their study indicates the potential use of the compound in the development of photolabile prodrugs, which release the drug upon exposure to specific light wavelengths (Soares, Hungerford, Costa, & Gonçalves, 2017).

Antibacterial and Antioxidant Properties

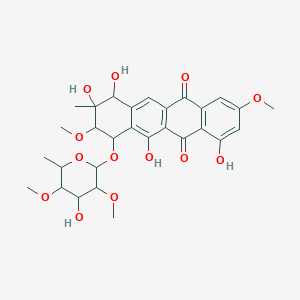

Sudharsan et al. (2011) isolated the compound from the root of fenugreek and found it to exhibit strong antibacterial activity against certain strains and significant antioxidant activity. This suggests its potential application in the development of antibacterial and antioxidant agents (Sudharsan et al., 2011).

Mechanism of Action

Target of Action

4-Methylumbelliferyl stearate, also known as 4-Methyllumbelliferyl stearate or Octadecanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, is primarily used as a substrate for the measurement of lipase activity . The compound’s primary targets are enzymes and transcription factors, including 13 members of the nuclear receptor superfamily regulating lipid and carbohydrate metabolism .

Mode of Action

4-Methylumbelliferyl stearate is a well-known hyaluronic acid synthesis inhibitor . When this compound is used as a substrate for lipase, the released methylumbelliferone is monitored . It has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance. It also inhibits tumor progression and metastasis .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to decrease the synthesis of hyaluronan, a prominent component of the extracellular matrix at many sites of chronic inflammation . This results in changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .

Pharmacokinetics

The pharmacokinetics of 4-Methylumbelliferyl stearate involves its metabolism via conjugation to either a glucuronic (4-MUG), or a sulfate (4-MUS). The glucuronide (4-MUG) is the predominant pathway and accounts for over 90% of its metabolism . 4-MUG is more hydrophilic and gets eliminated in the bile and urine .

Result of Action

The compound’s action results in a decrease in hyaluronan synthesis, diminished proliferation, and induced apoptosis while reducing cell migration and the activity of metalloproteinases . Furthermore, it sensitizes GL26 cells to the TMZ effect and shows selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

The action of 4-Methylumbelliferyl stearate can be influenced by environmental factors. For instance, the compound’s concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . In a build-up study, 4-MU and 4-MUG treatment in mice lead to a plateau of 4-MU concentration starting at 4 days post treatment start .

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIJAZYHGUNKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229639 |

Source

|

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79408-85-8 |

Source

|

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using 4-Methylumbelliferyl stearate as a substrate in lipase activity assays?

A1: 4-Methylumbelliferyl stearate (MU-stearate) is a fluorogenic substrate, meaning it releases a fluorescent product upon hydrolysis. [] This property makes it particularly useful in lipase activity assays because the fluorescence intensity directly correlates with the extent of enzymatic hydrolysis. The study utilized MU-stearate, along with other substrates like triolein and cholesterol oleate, to characterize the activity of ester hydrolases (lipases) from pigeon adipose tissue. [] The use of MU-stearate allowed researchers to observe distinct acid and neutral pH optima for these enzymes, highlighting the presence of different lipase activities within the tissue extract. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)

![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198950.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)

![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)